Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Niraparib
CAS No.: 1038915-60-4
Cat. No.: VC0001565
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1038915-60-4 |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide |
Standard InChI | InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 |
Standard InChI Key | PCHKPVIQAHNQLW-CQSZACIVSA-N |
Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Mechanism of Action and Pharmacological Properties
PARP Inhibition and DNA Repair Interference
Niraparib exerts its anticancer effects through dual mechanisms: inhibition of PARP enzymatic activity and PARP-DNA complex trapping. PARP-1 and PARP-2 facilitate single-strand DNA repair via the base excision repair pathway. By binding to these enzymes, niraparib prevents the formation of poly(ADP-ribose) chains essential for recruiting repair proteins . This inhibition becomes particularly lethal in cells with pre-existing DNA repair defects, such as those harboring BRCA1/2 mutations, through the principle of synthetic lethality .
The "trapping" mechanism, where niraparib stabilizes PARP-DNA complexes, creates physical barriers to replication forks. This action exacerbates DNA damage beyond the enzyme’s catalytic inhibition alone, leading to double-strand breaks that cannot be resolved in HRD-deficient cells . Preclinical models show niraparib’s potency against PARP-1 (IC50 = 3.8 nM) and PARP-2 (IC50 = 2.1 nM), with >100-fold selectivity over other PARP family members .
Pharmacokinetics and Dosage Optimization
Niraparib exhibits linear pharmacokinetics with dose-proportional exposure between 30-400 mg. Peak plasma concentrations occur 3 hours post-administration, and steady-state is achieved within 14 days . A population pharmacokinetic analysis revealed:
Parameter | Value (300 mg dose) |
---|---|
Cmax (ng/mL) | 1,240 |
AUC0-24 (ng·h/mL) | 20,400 |
Half-life (h) | 36 |
Apparent Clearance (L/h) | 14.7 |
Hepatic metabolism via carboxylesterases produces inactive metabolites, with 48% renal excretion of unchanged drug . The 300 mg/day dose was established as the recommended phase 2 dose, though weight- and platelet count-based adjustments (200 mg for patients ≤77 kg or platelets ≤150,000/μL) reduce hematological toxicity .
Clinical Efficacy in Ovarian Cancer
Maintenance Therapy in Recurrent Disease
The ENGOT-OV16/NOVA trial (NCT01847274) established niraparib’s efficacy in platinum-sensitive recurrent ovarian cancer. Patients receiving 300 mg daily showed:
A 2024 meta-analysis of 1,935 patients across four RCTs confirmed these findings, demonstrating pooled PFS benefits:
Time to first subsequent therapy (TFST) improved significantly (HR 0.48; 95% CI 0.33-0.68), indicating delayed disease progression and reduced treatment burden .
Frontline Maintenance in Newly Diagnosed Cancer
The PRIMA trial (NCT02655016) expanded niraparib’s indication to frontline maintenance regardless of biomarker status. Key outcomes included:
Notably, 34% of HRD-negative patients experienced PFS improvement, suggesting activity beyond homologous recombination repair pathways .
Toxicity | NOVA Trial (%) | PRIMA Trial (%) |
---|---|---|
Thrombocytopenia | 33.8 | 28.7 |
Anemia | 25.3 | 31.0 |
Neutropenia | 19.6 | 12.8 |
These events typically occurred within the first three treatment cycles, with median time to resolution of 7-14 days after dose interruption/reduction . Proactive dose modification reduced grade ≥3 thrombocytopenia incidence from 65% to 29% in the PRIMA study .
Non-Hematological Adverse Events
Common non-hematological effects include:
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Hypertension: 19% all-grade, 8% grade ≥3 (mechanism linked to dopamine/norepinephrine transporter inhibition)
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Fatigue: 57% all-grade, 8% grade ≥3
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Nausea: 74% all-grade, 3% grade ≥3
Cardiovascular monitoring is recommended, particularly for patients with pre-existing hypertension. The risk of myelodysplastic syndrome/acute myeloid leukemia remains low (0.9%) but necessitates regular blood count surveillance .
Biomarker-Driven Patient Selection
BRCA Mutation Status
gBRCAm patients derive the greatest benefit, with NOVA trial showing:
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73% reduction in progression risk vs. placebo (HR 0.27)
Homologous Recombination Deficiency
The Myriad myChoice® CDx assay identifies HRD using:
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Genomic Instability Score (GIS) ≥42
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BRCA1/2 mutation status
PRIMA trial data showed:
HRD Status | PFS HR (95% CI) |
---|---|
HRD-positive | 0.43 (0.31-0.60) |
HRD-negative | 0.68 (0.49-0.94) |
This supports niraparib use across all HRD subgroups, though magnitude of benefit correlates with GIS .
Future Directions and Combination Therapies
Immunotherapy Combinations
Phase II TOPACIO trial (NCT02657889) evaluated niraparib + pembrolizumab in triple-negative breast cancer:
Mechanistically, PARP inhibition increases tumor mutational burden and PD-L1 expression, enhancing anti-PD-1 efficacy .
Angiogenesis Inhibition
The ENGOT-OV44/NSGO-AVANOVA trial combined niraparib with bevacizumab:
This synergy may stem from VEGF inhibition exacerbating tumor hypoxia, increasing DNA damage susceptibility.
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